

A Researcher's Guide to DGAT1 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

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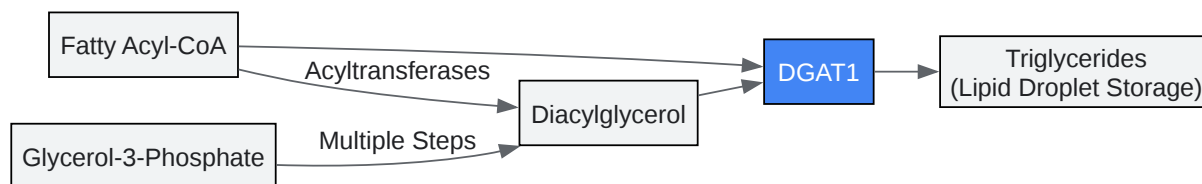
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document summarizes key specifications, available validation data, and detailed experimental protocols to aid in your selection process.

Introduction to DGAT1

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides. It plays a crucial role in intestinal fat absorption, lipoprotein assembly, adipose tissue formation, and lactation. Given its central role in lipid metabolism, DGAT1 is a significant target in the study of metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease. Accurate detection and quantification of DGAT1 are essential for advancing research in these areas.

DGAT1 Signaling Pathway

DGAT1 is a key enzyme in the triglyceride synthesis pathway. The diagram below illustrates its position in this metabolic process.



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Caption: Simplified diagram of the triglyceride synthesis pathway highlighting the role of DGAT1.

Comparison of Commercially Available DGAT1 Antibodies

The following table summarizes the specifications and available data for DGAT1 antibodies from various vendors. This information is based on publicly available datasheets and publications and is intended to provide a comparative overview. Direct head-to-head experimental comparisons are limited.

Vendor	Catalog Number	Antibody Type	Host	Immunogen	Validated Applications	Species Reactivity (Reported)	Notes
Proteintech	11561-1-AP	Polyclonal	Rabbit	DGAT1 Fusion Protein	WB, IHC, IF, IP, ELISA	Human, Mouse, Rat, Monkey, Pig	Cited in 16 publications. [1]
Proteintech	82945-1-RR	Recombinant Monoclonal	Rabbit	Recombinant Human DGAT1	WB, ELISA	Human, Mouse, Rat	KD/KO validated. [2]
Abcam	ab59034	Polyclonal	Goat	Synthetic Peptide (Human DGAT1 aa 300-350)	WB, ICC/IF, IHC-P	Human, Mouse	Cited in 5 publications. [3]
Thermo Fisher Scientific	11561-1-AP	Polyclonal	Rabbit	DGAT1 Fusion Protein (aa 189-488)	WB, IHC, IHC-P, ICC/IF, IP	Human, Mouse, Rat	
Santa Cruz Biotechnology	sc-271934 (A-5)	Monoclonal	Mouse	Amino acids 1-100 of human DGAT1	WB, IP, IF, IHC(P), ELISA	Human	Knockout validation data available. [4]
Novus Biologicals	NB110-41487	Polyclonal	Rabbit	Synthetic peptide	WB, ICC/IF	Human, Mouse, Rat	Band observed at ~55 kDa in

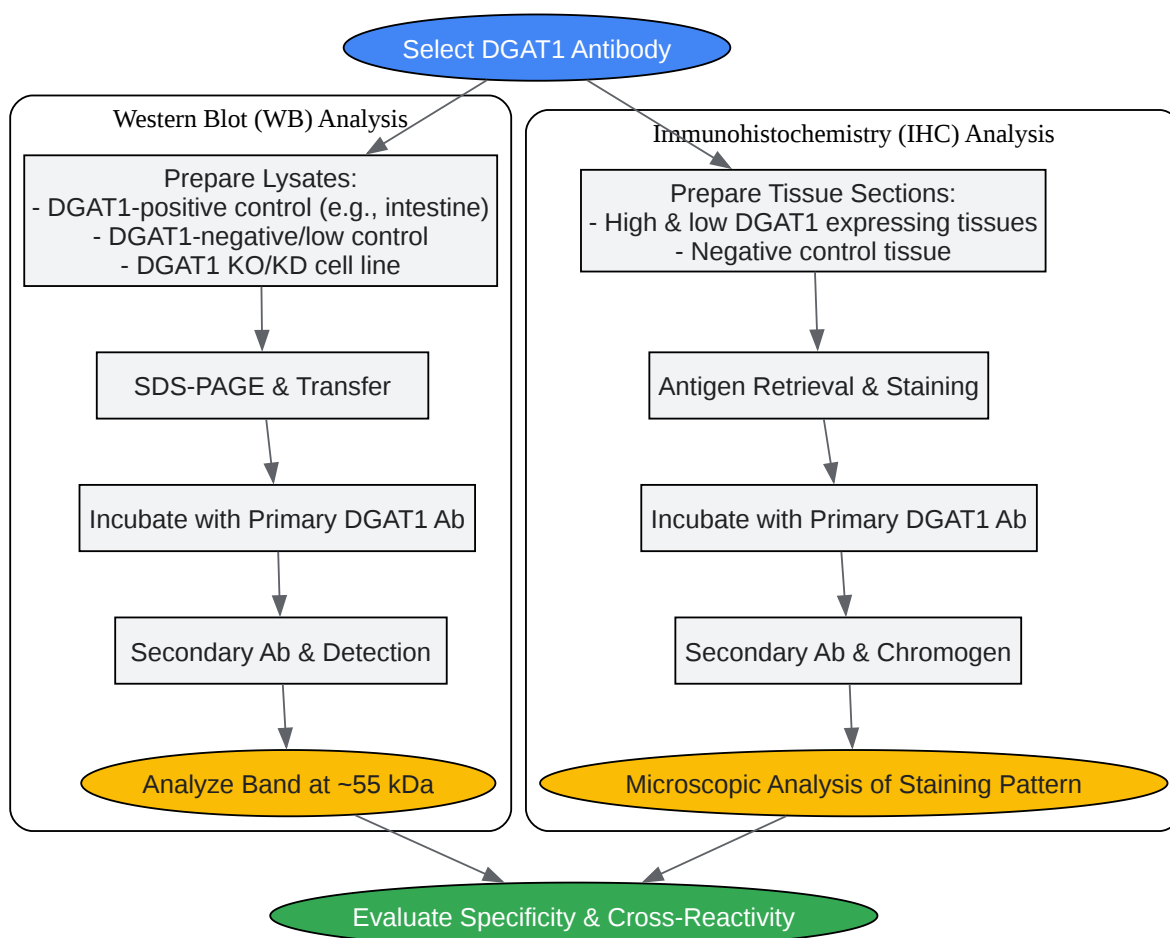
Western
Blot.

Aviva Systems Biology	OAEB01 372	Polyclon al	Goat	Peptide	WB, ELISA, FC, IF, IHC	Bovine, Dog, Human, Mouse, Rat
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NSJ Bioreage nts	R31838	Polyclon al	Rabbit	Peptide from human DGAT1	WB	Human, Rat
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Experimental Workflow for Antibody Validation

The following diagram outlines a general workflow for validating the specificity and cross-reactivity of a DGAT1 antibody.



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Caption: General workflow for DGAT1 antibody validation using Western Blot and Immunohistochemistry.

Detailed Experimental Protocols

Below are standardized protocols for Western Blotting and Immunohistochemistry that can be adapted for the evaluation of DGAT1 antibodies.

Western Blot Protocol for DGAT1

- Lysate Preparation:
 - Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.

- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Capture the image using a digital imaging system. DGAT1 is expected to appear as a band at approximately 55 kDa.[3]

Immunohistochemistry (IHC) Protocol for DGAT1

- Tissue Preparation:
 - Fix tissues in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-5 μ m thick sections and mount on charged slides.
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking serum for 30 minutes.
 - Incubate with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C.
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
 - Wash slides with PBS.

- Visualization and Counterstaining:
 - Develop the signal with a DAB chromogen substrate.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.
- Analysis:
 - Examine the slides under a microscope. DGAT1 staining is expected to be localized to the endoplasmic reticulum and cytoplasm.[3]

Conclusion

The selection of a DGAT1 antibody requires careful consideration of the intended application and the species being studied. While many vendors offer DGAT1 antibodies with validation in various applications, the availability of direct comparative and knockout-validated data is a significant advantage for ensuring specificity. Researchers are encouraged to review the datasheets and any available publications for the specific antibodies of interest and to perform in-house validation to ensure the antibody performs as expected in their experimental system.

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- To cite this document: BenchChem. [A Researcher's Guide to DGAT1 Antibodies: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150450#cross-reactivity-of-dgat1-antibodies-from-different-vendors>]

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